1-tert-Butoxy-2-chlorobenzene
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Overview
Description
1-tert-Butoxy-2-chlorobenzene is an organic compound with the molecular formula C10H13ClO. It is a colorless to almost colorless liquid with a weak aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2-chlorobenzene can be synthesized through the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction typically involves sulfuric acid or a mixture of sulfuric acid and quaternary ammonium salts as catalysts . The reaction is carried out under normal temperature conditions, and solvents such as benzene, toluene, or xylene are used to facilitate the process .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and efficient separation and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-tert-Butoxy-2-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-2-chlorobenzene involves its interaction with molecular targets through radical chemistry. The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, depending on the solvent and temperature conditions . These reactions are crucial for its role in organic synthesis and other chemical processes .
Comparison with Similar Compounds
- 1-tert-Butoxy-4-chlorobenzene
- tert-Butyl 4-chlorophenyl ether
- tert-Butyl 4-chlorobenzene
Comparison: 1-tert-Butoxy-2-chlorobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and industrial processes .
Properties
CAS No. |
81634-60-8 |
---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-chloro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,1-3H3 |
InChI Key |
RFYNGKHGANIVQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
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